Cas no 647375-65-3 (Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl-)

Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl- structure
647375-65-3 structure
Product Name:Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl-
CAS No:647375-65-3
MF:C38H30N4
MW:542.671608448029
CID:417561
PubChem ID:58299261
Update Time:2025-04-19

Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(6,7-dimethyl-3-phenylquinoxalin-2-yl)phenyl]-6,7-dimethyl-3-phenylquinoxaline
    • DTXSID90729076
    • SCHEMBL12553478
    • 2,2'-(1,4-Phenylene)bis(6,7-dimethyl-3-phenylquinoxaline)
    • 647375-65-3
    • Quinoxaline, 2,2'-(1,4-phenylene)bis[6,7-dimethyl-3-phenyl-
    • Inchi: 1S/C38H30N4/c1-23-19-31-33(21-25(23)3)41-37(35(39-31)27-11-7-5-8-12-27)29-15-17-30(18-16-29)38-36(28-13-9-6-10-14-28)40-32-20-24(2)26(4)22-34(32)42-38/h5-22H,1-4H3
    • InChI Key: SEKBSJWONMDXOC-UHFFFAOYSA-N
    • SMILES: N1C2C=C(C)C(C)=CC=2N=C(C2C=CC=CC=2)C=1C1C=CC(=CC=1)C1C(C2C=CC=CC=2)=NC2C=C(C)C(C)=CC=2N=1

Computed Properties

  • Exact Mass: 542.2473
  • Monoisotopic Mass: 542.24704697g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 4
  • Complexity: 787
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.6
  • Topological Polar Surface Area: 51.6Ų

Experimental Properties

  • PSA: 51.56
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